5-Formylcytosine-13C,15N2
Description
Properties
Molecular Formula |
C₄¹³CH₅N¹⁵N₂O₂ |
|---|---|
Molecular Weight |
142.09 |
Synonyms |
4-Amino-1,2-dihydro-2-oxo-5-pyrimidinecarboxaldehyde-13C,15N2; 4-Amino-2-hydroxy-5-pyrimidinecarboxaldehyde-13C,15N2; 6-Amino-1,2-dihydro-2-oxo-5-pyrimidinecarboxaldehyde-13C,15N2; 4-Amino-5-formyl-2(1H)-pyrimidinone; 5-Formyl-6-amino-2,3-dihydro-2-o |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Incorporation of 5 Formylcytosine 13c,15n2
Chemical Synthesis Pathways for Nucleosides and Oligonucleotides Containing 5-Formylcytosine-13C,15N2
The chemical synthesis of nucleosides and oligonucleotides containing the isotopically labeled this compound moiety generally follows established protocols for modified nucleic acids, with specific considerations for the introduction and preservation of the isotopic labels and the formyl group. The cornerstone of this process is the phosphoramidite (B1245037) method, a highly efficient and automatable technique for solid-phase DNA synthesis. researchgate.net
The synthesis begins with the preparation of the labeled 5-formyl-2'-deoxycytidine phosphoramidite building block. This involves a multi-step process that starts with an appropriately labeled precursor of the pyrimidine (B1678525) ring. The formyl group can be introduced at a later stage, for instance, through the oxidation of a 5-hydroxymethylcytosine (B124674) precursor. nih.govrsc.org Given the sensitivity of the formyl group to certain chemical conditions used during standard oligonucleotide synthesis, protective group strategies are crucial. For instance, the formyl group may be protected, or milder deprotection conditions can be employed to ensure its integrity throughout the synthesis. researchgate.net
Once the labeled phosphoramidite is synthesized and purified, it can be incorporated into oligonucleotides using a standard automated DNA synthesizer. nih.gov The synthesizer facilitates the stepwise addition of nucleotide phosphoramidites to a growing DNA chain attached to a solid support. After the desired sequence is assembled, the oligonucleotide is cleaved from the support and the protecting groups are removed to yield the final, isotopically labeled 5-formylcytosine-containing DNA strand.
Precursor Selection and Isotope Labeling Strategies (e.g., [13C5][15N2]-fdC, [15N2,13C10]-5-fdC)
The synthesis of this compound with specific isotopic labeling patterns requires careful selection of isotopically enriched starting materials. The strategy for introducing the ¹³C and ¹⁵N isotopes depends on the desired final labeling pattern.
For a labeling pattern such as [¹³C₅][¹⁵N₂]-5-formyl-2'-deoxycytidine ([¹³C₅][¹⁵N₂]-fdC) , where all five carbons of the pyrimidine ring and both nitrogen atoms are labeled, the synthesis would typically start from a fully labeled pyrimidine precursor. This precursor would then be incorporated into the nucleoside structure.
Alternatively, a labeling scheme like [¹⁵N₂,¹³C₁₀]-5-formylcytosine implies labeling of the two nitrogen atoms in the cytosine base and all ten carbon atoms in the entire deoxyribonucleoside (both the base and the deoxyribose sugar). This would necessitate the use of both a ¹⁵N-labeled pyrimidine precursor and a ¹³C-labeled deoxyribose or a precursor that can be converted to it.
One common approach for synthesizing labeled pyrimidine nucleosides involves starting with isotopically labeled precursors such as ¹³C-glucose and labeled nucleobases. springernature.com Another strategy involves the chemical synthesis of the labeled pyrimidine ring from simple, commercially available labeled starting materials. For instance, the synthesis of a labeled cytosine precursor can be achieved through a series of reactions involving labeled urea (B33335) or other small molecules.
A potential synthetic route to introduce the formyl group is through the oxidation of a correspondingly labeled 5-methylcytosine (B146107) precursor. cam.ac.uknih.gov This can be achieved using selective oxidizing agents. This post-glycosylation modification strategy allows for the late-stage introduction of the formyl group, which can be advantageous in minimizing potential side reactions during the earlier synthetic steps. The availability of commercially synthesized labeled precursors, such as 2'-Deoxy-5-formyl-cytidine-1,3-¹⁵N₂,2-¹³C, simplifies the process for researchers who require these standards for their studies. clearsynth.com
Enzymatic Incorporation of this compound into Nucleic Acid Strands for Research Probes
Isotopically labeled this compound can be enzymatically incorporated into DNA strands to generate highly specific research probes. This is typically achieved by first converting the labeled nucleoside into its 5'-triphosphate derivative (5-formyl-dCTP-13C,15N2). This conversion is accomplished through a series of enzymatic phosphorylation steps. mdpi.com
Once the labeled 5-formyl-dCTP is obtained, it can serve as a substrate for various DNA polymerases. acs.orgnih.gov In techniques such as primer extension or polymerase chain reaction (PCR), DNA polymerases can incorporate the labeled nucleotide opposite a guanine (B1146940) base in a template DNA strand. nih.gov This allows for the site-specific introduction of the this compound into a DNA probe of a desired sequence.
These isotopically labeled probes are invaluable tools for a variety of biochemical and biophysical studies. For example, they can be used in mass spectrometry-based proteomics to identify and quantify proteins that specifically bind to 5-formylcytosine (B1664653) in the genome. researchgate.net The known mass shift introduced by the isotopic labels facilitates the unambiguous identification of the probe and any cross-linked proteins. Furthermore, these probes can be used in nuclear magnetic resonance (NMR) spectroscopy studies to investigate the structural and dynamic effects of 5-formylcytosine on DNA. nih.govnih.gov
Purification and Characterization of Synthesized this compound for Analytical Standards
The purity and correct characterization of synthesized this compound, both as a free nucleoside and within an oligonucleotide, are critical for its use as an analytical standard. High-performance liquid chromatography (HPLC) is the primary method for purifying the synthesized compounds. rsc.org
For oligonucleotides containing this compound, reversed-phase HPLC (RP-HPLC) is commonly employed. This technique separates the full-length, labeled product from shorter, failed sequences and other impurities based on hydrophobicity. The use of specific columns and optimized mobile phase gradients ensures high-resolution separation and purification.
Following purification, the identity and isotopic enrichment of the this compound standard are confirmed using a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS): High-resolution mass spectrometry provides an accurate mass measurement of the labeled compound, confirming the incorporation of the correct number of ¹³C and ¹⁵N isotopes. nih.gov Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and confirm the location of the labels within the nucleoside structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of isotopically labeled compounds. ¹H, ¹³C, and ¹⁵N NMR spectra provide detailed information about the chemical environment of each atom, confirming the structure of the 5-formylcytosine moiety and the positions of the isotopic labels. nih.govnih.gov
The combination of these analytical techniques ensures the high purity and accurate characterization of this compound, making it a reliable analytical standard for quantitative studies in epigenetics research.
Advanced Analytical Methodologies for Quantifying and Tracing 5 Formylcytosine 13c,15n2 and Its Metabolites
Mass Spectrometry-Based Quantification: Principles and Applications of 5-Formylcytosine-13C,15N2 as an Internal Standard
Mass spectrometry (MS) has become an indispensable tool for the sensitive and specific detection of DNA modifications. The use of stable isotope-labeled internal standards, such as this compound, is central to achieving accurate quantification, particularly for low-abundance species like 5fC.
Ultra-High Pressure Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Nucleoside Analysis
Ultra-High Pressure Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is a highly sensitive and specific method for the analysis of nucleosides, including modified bases like 5fC. uni-muenchen.deresearchgate.net This technique combines the superior separation capabilities of UHPLC with the precise detection and quantification offered by tandem mass spectrometry.
In a typical UHPLC-MS/MS workflow for 5fC analysis, genomic DNA is first enzymatically digested into individual nucleosides. These nucleosides are then separated on a UHPLC column, often a C18 reversed-phase column, which separates compounds based on their hydrophobicity. The separated nucleosides then enter the mass spectrometer.
The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode. In this mode, the first quadrupole selects a specific precursor ion (the protonated molecule of the nucleoside of interest), which is then fragmented in the collision cell. The third quadrupole then selects a specific fragment ion for detection. This process provides a high degree of specificity, as only molecules with the correct precursor and fragment ion masses will be detected.
For the analysis of 5fC, the precursor ion would be the protonated 5fC molecule, and the fragment ion would be the protonated 5-formylcytosine (B1664653) base. The use of an internal standard, such as this compound, is crucial for accurate quantification. The internal standard is added to the sample at a known concentration before DNA digestion. It co-elutes with the endogenous 5fC and is detected in a separate MRM channel. By comparing the peak area of the endogenous 5fC to that of the internal standard, the absolute amount of 5fC in the original sample can be accurately determined.
The table below illustrates typical MRM transitions used for the analysis of 5fC and its isotopically labeled internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 5-Formylcytosine | 256.1 | 140.1 |
| This compound | 259.1 | 143.1 |
This interactive table provides a simplified representation of the mass transitions. Actual values may vary slightly depending on the specific instrumentation and experimental conditions.
Stable Isotope Dilution Assays (SIDA) Utilizing this compound for Absolute Quantification
Stable Isotope Dilution Assays (SIDA) are the gold standard for absolute quantification in mass spectrometry. nih.govnih.gov This method relies on the addition of a known amount of a stable isotope-labeled version of the analyte of interest, in this case, this compound, to the sample. This labeled compound serves as an internal standard that behaves identically to the endogenous analyte during sample preparation, chromatography, and ionization. nih.govresearchgate.net
The key principle of SIDA is that the ratio of the endogenous analyte to the internal standard remains constant throughout the analytical procedure, even if there are losses during sample processing. By measuring the ratio of the mass spectrometric signals of the endogenous 5fC and the added this compound, and knowing the exact amount of the internal standard added, the absolute concentration of 5fC in the original sample can be precisely calculated. acs.org
This approach effectively corrects for variations in extraction efficiency, matrix effects, and instrument response, leading to highly accurate and reproducible results. nih.gov The use of this compound is particularly advantageous because its mass difference from the natural 5fC is sufficient to prevent isotopic overlap, ensuring clear and distinct signals in the mass spectrometer.
The following table summarizes the key advantages of using this compound in Stable Isotope Dilution Assays.
| Feature | Advantage |
| Identical Chemical Properties | The labeled standard behaves identically to the analyte during extraction, separation, and ionization, correcting for sample loss and matrix effects. |
| High Accuracy and Precision | Enables absolute quantification with low variability. nih.gov |
| Specificity | The distinct mass-to-charge ratio of the labeled standard allows for unambiguous detection and quantification. |
This interactive table highlights the benefits of employing stable isotope-labeled internal standards for quantitative analysis.
Advanced Mass Spectrometry Techniques for Low Abundance Detection of 5fC and its Labeled Forms
Due to the extremely low abundance of 5fC in most biological samples, highly sensitive analytical methods are required for its detection and quantification. acs.orgspringernature.com Several advanced mass spectrometry techniques have been developed to address this challenge.
One such technique is the use of high-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) instruments. chromatographyonline.com These instruments provide very high mass accuracy and resolution, which allows for the confident identification of low-abundance analytes in complex biological matrices. The high resolution helps to separate the signal of 5fC from interfering ions with similar mass-to-charge ratios.
Another approach to enhance sensitivity is to use chemical derivatization. acs.org This involves chemically modifying the 5fC molecule to improve its ionization efficiency in the mass spectrometer. For example, derivatization with a reagent that introduces a permanently charged group can significantly increase the signal intensity.
Furthermore, techniques such as selected reaction monitoring (SRM) on a triple quadrupole mass spectrometer, as mentioned earlier, provide excellent sensitivity and selectivity for targeted analysis of low-abundance molecules. mdpi.com By focusing the instrument on specific precursor and fragment ions, the chemical noise is significantly reduced, leading to a better signal-to-noise ratio. The optimization of instrument parameters, such as automatic gain control (AGC) and injection times in ion trap mass spectrometers, can also extend the dynamic range and improve the likelihood of detecting low-abundance species like 5fC. mdpi.com
The table below outlines some advanced MS techniques and their benefits for low-abundance analysis.
| Technique | Principle | Advantage for 5fC Detection |
| High-Resolution MS (e.g., Orbitrap, TOF) | Provides high mass accuracy and resolving power. chromatographyonline.com | Reduces interference from co-eluting species, enabling confident identification. |
| Chemical Derivatization | Modifies the analyte to enhance its ionization efficiency. acs.org | Increases signal intensity, improving the limit of detection. |
| Selected Reaction Monitoring (SRM) | Monitors specific precursor-to-product ion transitions. mdpi.com | High selectivity and sensitivity for targeted quantification. |
This interactive table summarizes advanced mass spectrometry approaches for the detection of low-abundance analytes.
Isotope Tracing Studies Employing this compound for Metabolic Fate Determination
Isotope tracing is a powerful technique used to follow the metabolic fate of a molecule within a biological system. nih.govnih.govmssm.edu By introducing a labeled precursor, such as this compound, into cells or organisms, researchers can track the incorporation of the heavy isotopes into downstream metabolites. This provides valuable insights into the metabolic pathways and enzymatic reactions that the molecule undergoes. nih.gov
Tracing C-C Bond Cleavage Pathways of 5-Formylcytosine in vivo
A key question in the field of epigenetics has been whether 5fC can be directly converted back to cytosine (C) through the cleavage of the C-C bond between the pyrimidine (B1678525) ring and the formyl group. uni-muenchen.denih.gov Isotope tracing studies using labeled 5fC have been instrumental in answering this question.
In these experiments, cultured cells are fed with this compound. nih.gov If C-C bond cleavage occurs, the labeled carbon and nitrogen atoms from the pyrimidine ring of 5fC will be incorporated into the cellular pool of cytosine. Subsequent analysis of genomic DNA by UHPLC-MS/MS can then detect the presence of cytosine containing the heavy isotopes.
Studies have indeed shown that labeled 5fC is efficiently converted to labeled dC, providing strong evidence for the existence of a direct deformylation pathway in vivo. uni-muenchen.denih.gov This finding is significant as it reveals a mechanism for active DNA demethylation that does not involve base excision repair and the creation of potentially harmful abasic sites.
The table below summarizes the key findings from isotope tracing studies on 5fC deformylation.
| Labeled Precursor | Detected Labeled Product | Implication |
| This compound | Deoxycytidine with 13C and 15N labels nih.govchinesechemsoc.org | Direct C-C bond cleavage (deformylation) of 5fC to dC occurs in vivo. |
This interactive table illustrates the outcome of isotope tracing experiments to investigate the C-C bond cleavage of 5-formylcytosine.
Investigation of Deamination and Methylation Pathways using Isotope-Labeled 5fC
In addition to deformylation, other potential metabolic fates of 5fC include deamination and methylation. Isotope tracing with this compound can also be used to investigate these pathways.
For instance, if 5fC were to be deaminated, it would be converted to 5-formyluracil (B14596). If the starting material was this compound, the resulting 5-formyluracil would also contain the heavy isotopes, which could be detected by mass spectrometry. Similarly, if 5fC were to be a substrate for methylation, the incorporation of a methyl group could be traced.
While the primary focus of many studies has been on the deformylation pathway, the use of isotopically labeled 5fC provides a versatile tool to explore all potential metabolic conversions of this important modified base. nih.govchinesechemsoc.org These studies are crucial for building a complete picture of the dynamic regulation of DNA methylation and demethylation.
The table below outlines potential metabolic pathways of 5fC that can be investigated using isotope tracing.
| Pathway | Potential Product | Isotopic Labeling from this compound |
| Deamination | 5-Formyluracil | 13C and 15N in the uracil (B121893) ring |
| Methylation | 5-Formyl-N-methylcytosine | 13C and 15N in the cytosine ring |
This interactive table shows how isotope tracing can be applied to study various metabolic pathways of 5-formylcytosine.
Sequencing Approaches for Base-Resolution Mapping of this compound in Model Systems (Applicability to labeled probes)
The precise mapping of 5-formylcytosine (5fC) at a single-base resolution within a genome is crucial for understanding its role in epigenetic regulation. The integration of isotopically labeled analogs, such as this compound, into model systems provides a powerful tool for tracing the fate of this modification. Advanced sequencing methodologies can be adapted to specifically track this labeled base, offering insights into its distribution, stability, and the dynamics of its removal.
Bisulfite-Free Detection Methods Utilizing Chemical Labeling (e.g., Malononitrile-mediated labeling)
To circumvent the DNA degradation associated with harsh bisulfite treatment, several bisulfite-free methods have been developed for 5fC detection. nih.govharvard.edunih.gov One prominent method involves the selective chemical labeling of 5fC with reagents that induce a base change during PCR, which is then detected by sequencing.
Malononitrile (B47326) is one such reagent that reacts selectively and efficiently with the formyl group of 5fC under mild conditions. rsc.orgnih.gov This reaction forms a covalent adduct. The resulting modified base is not recognized as cytosine by DNA polymerases during PCR amplification; instead, it is read as a thymine (B56734). nih.gov This C-to-T transition is then identified in the sequencing data, pinpointing the location of the original 5fC.
The use of this compound as a tracer is fully compatible with this method. The malononitrile reaction targets the exocyclic formyl group, and the presence of ¹³C in the formyl group and ¹⁵N in the pyrimidine ring does not impede this chemical labeling. The key advantage is that the DNA backbone remains intact due to the absence of bisulfite treatment, leading to higher quality sequencing libraries. nih.gov By introducing the isotopically labeled 5fC into a model system, researchers can use malononitrile-based sequencing to map its genomic positions with high fidelity and resolution. This approach is particularly valuable for quantitative studies, as the efficiency of the C-to-T conversion can be directly correlated with the level of 5fC at a specific site. nih.gov
| Method | Reagent | Principle of Detection | Advantage |
| Mal-Seq | Malononitrile | Selective chemical labeling of 5fC creates an adduct that is read as 'T' during reverse transcription and PCR. nih.gov | Bisulfite-free, preventing DNA degradation and allowing for higher recovery of genetic material. nih.gov |
| fC-CET | Various (e.g., 1,3-indandione) | Selective chemical labeling of 5fC leads to a subsequent C-to-T transition during PCR amplification. nih.gov | Enables whole-genome analysis of 5fC at single-base resolution without the need for bisulfite treatment. nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies of this compound Containing Nucleic Acids
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique used to determine the three-dimensional structure and dynamics of nucleic acids in solution. nih.govuni-muenchen.de Studies have utilized NMR to investigate the impact of 5fC on DNA structure, finding that while it does not radically alter the global B-form DNA conformation, it can introduce modest local perturbations and destabilize the double helix. nih.govresearchgate.net
The incorporation of stable isotopes is a cornerstone of modern NMR spectroscopy, enabling advanced experiments that are not feasible with naturally abundant isotopes. biosyn.com The presence of ¹³C and ¹⁵N labels in this compound provides significant advantages for NMR studies of DNA and RNA. These labels act as specific spectroscopic probes, allowing researchers to:
Resolve Spectral Overlap: In larger nucleic acid molecules, the signals from different nuclei can overlap, complicating analysis. By specifically labeling 5fC, its signals can be selectively observed in ¹³C- or ¹⁵N-edited NMR experiments, eliminating ambiguity. uni-muenchen.de
Determine Local Structure: The isotopic labels facilitate the measurement of specific distances and angles around the modification site through experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) and the measurement of scalar couplings. researchgate.net This provides high-resolution structural details of how 5fC is accommodated within the nucleic acid duplex and its interactions with neighboring bases.
Probe Molecular Dynamics: NMR can measure molecular motions across a wide range of timescales. ¹⁵N relaxation experiments, for instance, can provide detailed insights into the flexibility of the 5fC base and its sugar-phosphate backbone. Such studies have revealed that 5fC can enhance the dissociation rate of DNA duplexes. uni-muenchen.deresearchgate.net The labels in this compound allow these dynamic properties to be assigned specifically to the modified nucleotide.
Research using NMR has shown that the incorporation of 5fC can decrease the melting temperature of a DNA duplex and increase the rate of dissociation, suggesting a destabilizing effect. uni-muenchen.deresearchgate.net The ¹³C and ¹⁵N labels in this compound are indispensable for dissecting the atomic-level structural and dynamic consequences of this modification, providing a clearer picture of how it might be recognized by cellular machinery. nih.govbiorxiv.org
| NMR Parameter | Information Gained | Advantage of ¹³C/¹⁵N Labeling |
| Chemical Shifts | Provides information on the local chemical environment of each nucleus. researchgate.net | Specific labeling of 5fC allows for unambiguous assignment of its signals and detection of subtle structural changes. |
| Nuclear Overhauser Effect (NOE) | Measures through-space distances between protons (typically < 5 Å). researchgate.net | Enables precise determination of the position and orientation of the labeled 5fC relative to other bases. |
| Scalar Couplings (J-couplings) | Provides information on dihedral angles within the sugar-phosphate backbone. researchgate.net | Helps to define the sugar pucker and overall conformation of the labeled nucleotide. |
| Relaxation Rates (R1, R2) | Measures molecular motion on picosecond to nanosecond timescales. uni-muenchen.de | Allows for the characterization of the flexibility and internal dynamics specifically at the 5fC site. |
| Chemical Exchange Saturation Transfer (CEST) | Measures kinetics of processes on the microsecond to millisecond timescale, such as dsDNA melting. uni-muenchen.deresearchgate.net | Facilitates the study of how the labeled 5fC affects the stability and hybridization kinetics of the nucleic acid. |
Role of 5 Formylcytosine in Dna Demethylation Pathways
Position of 5-Formylcytosine (B1664653) in the Iterative Oxidation Pathway of 5-Methylcytosine (B146107) (5mC)
Active DNA demethylation is a multi-step enzymatic process that reverses the methylation of cytosine, a key epigenetic modification that typically silences gene expression. This process begins with 5-methylcytosine (5mC), which is sequentially oxidized. nih.gov 5-Formylcytosine is the third modification in this oxidative cascade, following the formation of 5-hydroxymethylcytosine (B124674) (5hmC). nih.govresearchgate.net
The complete pathway is as follows:
5-methylcytosine (5mC) is oxidized to 5-hydroxymethylcytosine (5hmC) . researchgate.net
5-hydroxymethylcytosine (5hmC) is further oxidized to 5-formylcytosine (5fC) . nih.govresearchgate.net
5-formylcytosine (5fC) can be subsequently oxidized to 5-carboxylcytosine (5caC) . nih.govresearchgate.nettaylorandfrancis.com
This iterative oxidation is a crucial mechanism for removing the methyl group from cytosine, ultimately restoring the original, unmodified base. taylorandfrancis.com The discovery of 5fC and 5caC in the genomic DNA of mouse embryonic stem (ES) cells and various mouse organs provided concrete evidence for this multi-step demethylation pathway in vivo. nih.gov
| Step | Initial Substrate | Product | Enzymes Involved |
| 1 | 5-methylcytosine (5mC) | 5-hydroxymethylcytosine (5hmC) | TET enzymes |
| 2 | 5-hydroxymethylcytosine (5hmC) | 5-formylcytosine (5fC) | TET enzymes |
| 3 | 5-formylcytosine (5fC) | 5-carboxylcytosine (5caC) | TET enzymes |
| 4 | 5fC and 5caC | Unmodified Cytosine | TDG and BER pathway |
Table 1: The Iterative Oxidation Pathway of 5-Methylcytosine. This table outlines the sequential conversion of 5mC back to cytosine, highlighting the intermediate modifications and the key enzymatic players.
Ten-Eleven Translocation (TET) Enzymes and 5fC Formation
The conversion of 5mC through its oxidized derivatives is catalyzed by the Ten-Eleven Translocation (TET) family of enzymes (TET1, TET2, and TET3). amerigoscientific.comnih.gov These enzymes are Fe(II) and 2-oxoglutarate-dependent dioxygenases that execute each step of the oxidation process. nih.govtaylorandfrancis.com
The TET enzymes facilitate the stepwise oxidation:
TET enzymes catalyze the conversion of 5mC to 5hmC. amerigoscientific.com
They then catalyze the further oxidation of 5hmC to 5fC. nih.govamerigoscientific.comepigenie.com
Finally, they can oxidize 5fC to 5caC. amerigoscientific.comepigenie.com
All three members of the TET protein family are capable of performing these successive oxidation reactions. researchgate.net The catalytic activity of TET enzymes is essential for initiating the demethylation cascade that leads to the formation of 5fC. amerigoscientific.com Overexpression of TET proteins in cells leads to an increase in the genomic levels of 5hmC, 5fC, and 5caC, while their depletion results in a reduction of these modifications, confirming their central role in this pathway. nih.gov
Thymine-DNA Glycosylase (TDG)-Mediated Excision of 5fC and Subsequent Base Excision Repair (BER)
Once 5fC and its successor, 5caC, are formed, they are recognized and removed from the DNA strand by a different enzymatic system. The primary enzyme responsible for this is Thymine-DNA Glycosylase (TDG). mdpi.comoup.com TDG is a key component of the Base Excision Repair (BER) pathway. mdpi.comwikipedia.org
The TDG-mediated repair process involves:
Recognition and Excision: TDG specifically recognizes and excises 5fC and 5caC by cleaving the N-glycosidic bond between the base and the deoxyribose sugar. wikipedia.orgnih.gov This action leaves behind an apurinic/apyrimidinic site (AP site), also known as an abasic site. wikipedia.orgcreative-diagnostics.com Notably, TDG does not act on 5mC or 5hmC. semanticscholar.orgnih.gov Research has shown that TDG excises 5fC with higher activity than it does for G·T mispairs, a canonical substrate for this enzyme. semanticscholar.orgnih.gov
AP Site Processing: The resulting AP site is then processed by AP endonuclease (APE1), which cleaves the phosphodiester backbone adjacent to the abasic site. creative-diagnostics.com
DNA Synthesis and Ligation: DNA polymerase β (Pol β) then inserts an unmodified cytosine nucleotide into the gap. Finally, the nick in the DNA backbone is sealed by DNA ligase, completing the repair process and restoring the original DNA sequence. creative-diagnostics.com
This entire process, from TDG recognition to ligation, constitutes the BER pathway and represents the final step in active, replication-independent DNA demethylation. taylorandfrancis.comwikipedia.org
| Enzyme/Complex | Function in the Repair of 5fC |
| Thymine-DNA Glycosylase (TDG) | Recognizes and excises the 5-formylcytosine base, creating an AP site. acs.orgrsc.org |
| AP Endonuclease (APE1) | Cleaves the DNA backbone at the AP site. creative-diagnostics.com |
| DNA Polymerase β (Pol β) | Inserts a new, unmodified cytosine into the gap. creative-diagnostics.com |
| DNA Ligase | Seals the remaining nick in the DNA strand. creative-diagnostics.com |
Table 2: Key Enzymes in the TDG-Mediated Base Excision Repair of 5fC. This table details the functions of the core enzymes involved in removing 5fC and restoring cytosine.
Debates on 5fC as a Transient Intermediate vs. Stable Modification in Demethylation
While the role of 5fC as an intermediate in the active demethylation pathway is well-established, there is an ongoing scientific debate about whether it is solely a transient molecule or if it also serves as a stable, functional epigenetic mark.
Transient Intermediate View: This perspective is supported by the efficient recognition and excision of 5fC by TDG and the BER pathway. nih.gov The low steady-state levels of 5fC in most tissues suggest that it is typically removed shortly after its formation. nih.gov This rapid turnover points to its primary role as a temporary step in the conversion of 5mC back to cytosine. taylorandfrancis.com
Stable Epigenetic Mark View: Conversely, a growing body of evidence suggests that 5fC may have its own biological functions. epigenie.com Studies have shown that 5fC can be relatively stable in certain cellular contexts and developmental stages, such as during zygotic genome activation in Xenopus and mouse embryos. uni-mainz.denih.govnews-medical.net In these systems, 5fC has been identified as an activating epigenetic mark that is required for the transcription of specific genes by RNA Polymerase III. uni-mainz.denih.gov Furthermore, the discovery of specific "reader" proteins that can bind to 5fC suggests it may have signaling functions of its own, potentially influencing transcription and chromatin structure. epigenie.comnih.gov This indicates that 5fC might act as a distinct epigenetic state rather than just a fleeting intermediate. epigenie.com
Functional Implications of 5 Formylcytosine As an Independent Epigenetic Signal
Regulation of Gene Expression by 5fC in Genomic DNA
5fC exerts a complex and context-dependent influence on gene expression. Genome-wide mapping has revealed that 5fC is enriched in CpG islands (CGIs) located in the promoters and exons of genes. Notably, promoters that are rich in 5fC are associated with transcriptionally active genes, which is further supported by the presence of high levels of the active histone mark H3K4me3 and the frequent binding of RNA polymerase II at these sites. This suggests a direct link between the presence of 5fC and the transcriptional activity of genes in various cell types, including embryonic stem (ES) cells.
The presence of 5fC within a DNA template has a direct impact on the mechanics of transcription by RNA Polymerase II (Pol II). Research indicates that 5fC, along with 5-carboxylcytosine (5caC), can significantly reduce the rate of Pol II transcription. These modifications can cause the polymerase to pause, backtrack, and exhibit reduced fidelity in nucleotide incorporation. Structural studies suggest that the formyl group of 5fC creates a steric hindrance for incoming nucleotides, thus impeding the elongation process. Furthermore, 5fC can form covalent cross-links with histone proteins, creating bulky lesions that likely act as physical impediments to the transcription machinery, further reducing transcription efficiency. This retarding effect on Pol II elongation highlights a mechanism by which 5fC can directly modulate gene expression at the level of transcript production.
Table 1: Effect of Cytosine Modifications on RNA Polymerase II Elongation
| Cytosine Derivative | Effect on Pol II Elongation Rate | Mechanism of Action |
|---|---|---|
| 5-Formylcytosine (B1664653) (5fC) | Reduced | Causes pausing, backtracking, and reduced nucleotide incorporation fidelity. Forms a steric block for incoming nucleotides. |
| 5-Carboxylcytosine (5caC) | Reduced | Retards Pol II elongation on gene bodies; specific hydrogen bonds with the epi-DNA recognition loop compromise nucleotide addition. |
| 5-Hydroxymethylcytosine (B124674) (5hmC) | No noticeable change | Does not significantly alter Pol II polymerization rates compared to unmodified cytosine. |
In stark contrast to its inhibitory effect on RNA Pol II, 5fC plays a crucial activating role during the earliest stages of life. It has been identified as an activating epigenetic switch that is essential for kick-starting gene expression during zygotic genome activation (ZGA), the period when the embryo's own genome is first activated. Studies in both Xenopus and mouse embryos show that 5fC levels dramatically increase during ZGA. This accumulation of 5fC is highly enriched on genes targeted by RNA Polymerase III (Pol III), particularly tRNA genes. Manipulating the levels of 5fC in embryos has demonstrated a direct causal link: increasing 5fC leads to increased gene expression, while decreasing it reduces gene expression. Therefore, 5fC functions as a required regulatory mark to promote the recruitment and transcription by RNA Pol III during the critical reprogramming of the zygotic genome. This activating function is crucial for producing the necessary components, such as tRNAs, for the rapid cell division and growth that characterizes early embryonic development.
Association with Regulatory Elements and Enhancers
The genomic distribution of 5fC is not random; it is preferentially located at key gene regulatory elements. Genome-wide mapping in mouse embryonic stem cells has shown that 5fC is particularly enriched at enhancers, especially those in a "poised" state, which are primed for activation. Its presence is also associated with the enhancer-binding protein p300, further linking 5fC to active or primed enhancer regions. The accumulation of 5fC at these distal regulatory elements suggests a role in epigenetic tuning, where it may prime genes for future expression or contribute to the dynamic remodeling of the epigenetic landscape at these sites. This strategic positioning at enhancers underscores 5fC's role in the fine-tuning of gene expression programs.
Interaction with Transcription Factors and Chromatin Regulators
As a distinct epigenetic mark, 5fC can be recognized by specific proteins, thereby translating the chemical modification into a biological outcome. Screens for proteins that bind to 5fC have identified several transcription factors, particularly from the forkhead box domain family, and components of chromatin regulatory complexes like the NuRD (Nucleosome Remodeling and Deacetylase) complex. The significant enrichment of 5fC in RNA Polymerase II binding sites also points to a strong link between this modification and the machinery of gene regulation.
Interestingly, 5fC can also interact directly with chromatin structure by forming reversible covalent bonds (Schiff bases) with lysine (B10760008) residues on histone proteins. This interaction can create DNA-protein cross-links that influence nucleosome positioning and chromatin accessibility, thereby regulating gene expression. These interactions suggest that 5fC can function as an epigenetic signal in its own right, recruiting specific readers and directly altering the chromatin environment.
Table 2: Proteins and Complexes with Observed Interaction with 5-Formylcytosine (5fC)
| Protein/Complex | Functional Class | Implication of Interaction |
|---|---|---|
| Forkhead box proteins | Transcription Factors | Suggests 5fC plays a role in recruiting specific regulators to control gene expression. |
| NuRD Complex | Chromatin Regulator | Implies a role for 5fC in chromatin remodeling and the regulation of transcriptional states. |
| RNA Polymerase II | Transcription Machinery | 5fC is enriched at Pol II binding sites, but also impedes its elongation, suggesting a complex regulatory role. |
| Histone Proteins | Chromatin Structure | Forms covalent cross-links, potentially affecting nucleosome positioning and chromatin accessibility. |
| Thymine-DNA Glycosylase (TDG) | DNA Repair/Demethylation | Recognizes and excises 5fC as part of the active demethylation pathway. |
Distinct Biological Roles Compared to Other Oxidized Cytosine Derivatives (5hmC, 5caC)
While 5fC is part of the same oxidative pathway as 5-hydroxymethylcytosine (5hmC) and 5-carboxylcytosine (5caC), it possesses unique functional roles. 5hmC is often considered a relatively stable epigenetic mark associated with active gene bodies and enhancers, and it can be maintained through cell division. In contrast, 5fC is generally more transient in somatic cells, acting as a key intermediate that commits a genomic locus to active demethylation via excision by Thymine-DNA Glycosylase (TDG). The depletion of TDG leads to a significant accumulation of 5fC at gene regulatory elements, highlighting its role as a primary substrate for this repair pathway.
However, the discovery of 5fC's stable and activating role during ZGA distinguishes it as more than just a demethylation intermediate. Unlike 5hmC, which is not shown to have the same direct activating effect on Pol III, 5fC acts as an instructive mark for zygotic reprogramming. Furthermore, the developmental dynamics of 5fC and 5hmC levels differ, indicating they are regulated and utilized in distinct ways throughout development. While 5hmC may serve as a broader mark of active chromatin, 5fC appears to function at more specific regulatory nodes, either by directly impeding Pol II, activating Pol III, or priming enhancers for changes in activity.
Genomic Distribution and Cellular Dynamics of 5 Formylcytosine
Genome-Wide Profiling of 5fC Locations in Mammalian Cells (e.g., mouse embryonic stem cells)
Genome-wide mapping studies in mammalian cells, particularly mouse embryonic stem cells (mESCs), have been instrumental in elucidating the specific genomic locations of 5-Formylcytosine (B1664653). These studies reveal a non-random distribution, with 5fC preferentially localizing to specific gene regulatory elements.
Research has shown that 5fC is notably enriched at poised enhancers. nih.govnih.govnottingham.ac.uk Poised enhancers are regulatory regions that are primed for activation, and the presence of 5fC at these sites suggests its involvement in the epigenetic priming of gene expression. Furthermore, the accumulation of 5fC at these enhancers, especially in the absence of the enzyme Thymine-DNA Glycosylase (TDG), is correlated with an increased binding of the transcriptional co-activator p300, further supporting a role for 5fC in remodeling the epigenetic state of enhancers. nih.gov
In addition to enhancers, 5fC is also found to be enriched in CpG islands (CGIs) associated with promoters and exons. cam.ac.uk Notably, CGI promoters with a higher relative enrichment of 5fC compared to its precursors, 5-methylcytosine (B146107) (5mC) and 5-hydroxymethylcytosine (B124674) (5hmC), are often associated with transcriptionally active genes. cam.ac.uk These 5fC-rich promoters also exhibit elevated levels of H3K4me3, a histone mark linked to active transcription, and are frequently bound by RNA polymerase II. cam.ac.uk
The table below summarizes the key genomic features where 5fC is enriched in mouse embryonic stem cells.
| Genomic Feature | Enrichment of 5fC | Associated Characteristics |
| Poised Enhancers | High | Primed for gene activation; correlates with p300 binding. nih.govnih.gov |
| CpG Islands (Promoters) | High | Associated with transcriptionally active genes; elevated H3K4me3 levels; RNA polymerase II binding. cam.ac.uk |
| Exons | Moderate | Enriched within gene bodies. cam.ac.uk |
Tissue-Specific Distribution and Abundance of 5fC
The distribution and abundance of 5-Formylcytosine are not uniform across all tissues in mammals, indicating tissue-specific roles for this modification. Studies in mice have demonstrated that while 5fC is present in all analyzed tissues, its levels can vary significantly. nih.gov
Quantitative analyses have revealed that 5fC levels in various mouse tissues range from approximately 0.2 to 15 parts per million (p.p.m.) of all cytosines. nih.gov Among the tissues examined, the brain consistently shows the highest abundance of 5fC, a pattern that is also observed for 5hmC. uni-muenchen.de This enrichment in neuronal cells suggests a potentially significant role for 5fC in the central nervous system.
In vivo genome-wide profiling across different tissues from mouse embryos has further highlighted the tissue-specific nature of 5fC distribution, particularly at active developmental enhancers. cam.ac.uk These distinct patterns suggest that 5fC is involved in regulating tissue development and cell identity. The regulation of this tissue-specific distribution is a result of the interplay between its formation by TET enzymes and its removal by TDG. cam.ac.uk
The following table provides a summary of 5fC abundance in different mouse tissues.
| Tissue | Relative Abundance of 5fC | Key Findings |
| Brain | High | Highest levels observed among all tissues, suggesting a role in neuronal function. uni-muenchen.de |
| Heart | Moderate | Present at detectable levels. cam.ac.uk |
| Liver | Moderate | Present at detectable levels. cam.ac.uk |
| Kidney | Low to Moderate | Present at detectable levels. nih.gov |
| Colon | Low to Moderate | Present at detectable levels. nih.gov |
Developmental Dynamics of 5fC Levels
The levels of 5-Formylcytosine exhibit dynamic changes throughout mammalian development, underscoring its role in epigenetic reprogramming. Studies tracking 5fC levels from embryonic stages to adulthood in mice have revealed developmental trajectories that are distinct from those of 5hmC. nih.govbath.ac.uk
In mouse embryonic stem cells, 5fC levels are relatively low, estimated to be around 0.002% to 0.02% of all cytosines. nih.gov During embryonic development, the global levels of 5fC can change significantly. For instance, in the developing mouse brain, 5fC levels tend to decline rapidly with age during the early developmental stages. bath.ac.uk This is in contrast to 5hmC, which shows a steady increase and then plateaus in the brain. This suggests that while 5hmC may act as a stable epigenetic mark, a significant portion of 5fC in the developing brain likely functions as an intermediate in the active DNA demethylation process. bath.ac.uk
The developmental dynamics of 5fC are not consistent across all tissues. For example, as development progresses, tissues like the brain can maintain their 5fC levels while gaining 5hmC. nih.gov Conversely, the heart can lose 5fC while retaining its 5hmC levels, and the liver can lose 5fC while gaining 5hmC. nih.gov These tissue-specific developmental dynamics point to a complex regulatory network governing the establishment and removal of this modification during differentiation and maturation.
The table below illustrates the dynamic changes in 5fC levels during mouse development in selected tissues.
| Developmental Stage | Brain | Heart | Liver |
| Embryonic | Present | Present | Present |
| Newborn | Declining | Declining | Declining |
| Adolescent | Low | Low | Low |
| Adult | Stable (low) | Stable (low) | Stable (low) |
Stability of 5fC in DNA and Factors Influencing its Persistence
Initially considered primarily as a transient intermediate in the DNA demethylation pathway, accumulating evidence now suggests that 5-Formylcytosine can also exist as a stable modification in mammalian DNA. nih.govbath.ac.uk This stability is not uniform across all cellular contexts and is influenced by several factors, including the activity of the DNA repair machinery and the proliferative state of the cell.
The primary enzyme responsible for the removal of 5fC from the genome is Thymine-DNA Glycosylase (TDG), which excises the modified base as part of the base excision repair (BER) pathway. reactome.org Therefore, the persistence of 5fC in DNA is, to a large extent, dependent on the efficiency of TDG-mediated repair. In cells with reduced TDG activity, an accumulation of 5fC is observed. cam.ac.uk
Stable isotope labeling experiments in living mice have provided direct evidence for the long-term stability of 5fC. nih.govbath.ac.uk These studies have shown that in non-dividing cells, such as those in the adult brain, 5fC can be a remarkably stable epigenetic mark with a very low turnover rate. bath.ac.uk In contrast, in proliferating cells, the levels of 5fC tend to be lower, suggesting that it may be more transient in these contexts, possibly being diluted through DNA replication or more actively removed.
The dual nature of 5fC, acting as both a demethylation intermediate and a stable epigenetic mark, suggests that it has multifaceted functional roles in the genome that go beyond simply being a step in the removal of DNA methylation. nih.govbath.ac.uk
| Factor | Influence on 5fC Persistence | Mechanism |
| Thymine-DNA Glycosylase (TDG) | Decreases | Excises 5fC from DNA, initiating base excision repair. reactome.org |
| Cellular Proliferation | Decreases | Potential for passive dilution during DNA replication and higher repair activity. |
| Tissue Type (e.g., Brain) | Increases | In non-dividing cells, 5fC exhibits a lower turnover rate and can persist as a stable mark. bath.ac.uk |
Structural and Biophysical Characterization of 5 Formylcytosine in Nucleic Acids
Impact of 5fC on DNA Double Helix Conformation and Flexibility
Contradictory findings exist regarding the precise structural impact of 5fC on DNA. wikipedia.org However, a recurring observation is that 5fC increases the flexibility of the DNA double helix. wikipedia.org This increased flexibility can have significant implications for how DNA interacts with proteins and other molecules within the cell. The formyl group can also influence the geometry of base pairings, creating local distortions in the helix. nih.gov The density of 5fC modifications can also play a role, with higher densities potentially leading to more significant conformational changes. nih.gov
X-ray Crystallography Studies of DNA Oligomers Containing 5fC
X-ray crystallography has provided high-resolution insights into the structural consequences of incorporating 5fC into DNA. A study on a DNA dodecamer with three 5fCpG sites revealed a unique DNA conformation. nih.govcam.ac.uk The crystal structure, determined at a resolution of 1.4 Å, showed that 5fC alters the geometry of the grooves and base pairs at the modification site, resulting in helical under-winding. nih.govcam.ac.uk
However, other crystallographic studies have presented a more nuanced view. A comparative analysis of a DNA duplex containing multiple 5-formylcytosines and its unmodified counterpart showed that both crystallize in a conformation belonging to the A-family of DNA. nih.gov In solution, both the modified and unmodified duplexes adopted a B-family conformation. nih.gov This suggests that while 5fC can introduce local perturbations, it may not fundamentally change the global conformation of the DNA from B-form to another distinct form under physiological conditions. nih.gov Another study that solved the crystal structures of a dsDNA decamer containing fully symmetric 5fC found that the 5fC-dsDNA helix exhibits an A-form pattern. nih.gov
Alterations in Groove Geometry and Helical Parameters Induced by 5fC
The formyl group of 5fC, which points into the major groove, directly influences the geometry of the DNA grooves. nih.govnih.gov X-ray crystallography has shown that the presence of 5fC leads to a widening of the major groove by 3–5 Å and a narrowing of the minor groove by 2–3 Å at the modification site. nih.gov This alteration in groove geometry creates potential new recognition sites for proteins. nih.gov
| Parameter | Unmodified B-DNA | 5fC-containing DNA |
| Major Groove Width | ~11.6 Å | Widened by 3-5 Å at 5fC site |
| Minor Groove Width | ~5.7 Å | Narrowed by 2-3 Å at 5fC site |
| Shift Displacement | Variable | ~2 Å alteration at 5fC•G site |
| Roll Angle | Variable | Periodically altered |
| Helical Coiling | Right-handed | Under-winding observed |
Note: The values for unmodified B-DNA are standard approximations and can vary. The alterations in 5fC-containing DNA are localized to the modification site.
Effects of 5fC on DNA Melting Kinetics and Stability
The presence of 5-formylcytosine (B1664653) has a discernible impact on the thermodynamic stability of the DNA double helix. UV melting studies have shown that oligonucleotides containing 5fC have a melting temperature (Tm) similar to that of unmodified cytosine DNA, in contrast to the stabilizing effects of 5-methylcytosine (B146107) (5mC) and 5-hydroxymethylcytosine (B124674) (5hmC). nih.gov
More detailed investigations using 1H NMR chemical exchange saturation transfer (CEST) experiments have revealed that the incorporation of 5fC into CpG sites destabilizes the entire dsDNA structure. nih.govuni-muenchen.deresearchgate.net This destabilization is characterized by a decrease in the melting temperature of approximately 2°C and a reduction in the free energy of stabilization (ΔG°) by 5-10 kJ mol-1. nih.govresearchgate.net
The destabilizing effect of 5fC is not localized to the modification site but affects all base pairs. nih.govresearchgate.net Kinetic studies have shown that 5fC enhances the dissociation rate of the DNA duplex by up to 5-fold and reduces the association rate of the single strands by up to 3-fold. nih.govuni-muenchen.de This shifts the equilibrium towards the single-stranded state. uni-muenchen.de
| Modification | Effect on DNA Stability | Approximate Change in Tm |
| 5-methylcytosine (5mC) | Stabilizing | Increase |
| 5-hydroxymethylcytosine (5hmC) | Stabilizing | Increase |
| 5-formylcytosine (5fC) | Destabilizing | Decrease by ~2°C |
| 5-carboxycytosine (5caC) | Similar to unmodified Cytosine | No significant change |
Enzymatic and Protein Interactions with 5 Formylcytosine
Recognition and Excision by Thymine-DNA Glycosylase (TDG)
Thymine-DNA Glycosylase (TDG) is a key enzyme in the base excision repair (BER) pathway and plays a critical role in the active DNA demethylation process by recognizing and excising 5fC. acs.orgnih.gov TDG exhibits a remarkable specificity for 5fC and its further oxidized derivative, 5-carboxylcytosine (5caC), while showing negligible activity towards 5-methylcytosine (B146107) (5mC) and 5-hydroxymethylcytosine (B124674) (5hmC). nih.govescholarship.org
The recognition of 5fC by TDG is a highly specific process. Structural studies have revealed that TDG flips the 5fC nucleotide out of the DNA double helix and into its active site for excision. acs.org This recognition is not solely based on the formyl group itself but also on the subtle alterations it induces in the DNA's minor groove geometry. rsc.org A specific arginine residue (R275) in TDG acts as a "finger," probing the minor groove for these structural changes, which allows it to distinguish 5fC and 5caC from other cytosine modifications. rsc.org
Once recognized, TDG catalyzes the cleavage of the N-glycosidic bond between the 5fC base and the deoxyribose sugar, creating an apurinic/apyrimidinic (AP) site. wikipedia.org This action is the initial and rate-limiting step in the BER pathway that ultimately leads to the replacement of 5fC with an unmodified cytosine, thus completing the demethylation cycle. nih.govtaylorandfrancis.com The efficiency of this excision is significant, with TDG showing much higher activity for 5fC compared to G·T mismatches, another of its well-known substrates. nih.gov The electron-withdrawing nature of the formyl group at the C5 position of cytosine is thought to facilitate this enzymatic removal. nih.gov Knockdown of TDG in mouse embryonic stem cells leads to an accumulation of 5fC, particularly at CpG islands near genes associated with development and differentiation, underscoring TDG's essential role in processing this epigenetic mark. researchgate.net
| Feature | Description | Key Findings |
|---|---|---|
| Recognition Mechanism | TDG identifies 5fC through alterations in the DNA minor groove geometry and direct interactions within its active site. rsc.org | A specific arginine residue (R275) probes the minor groove for structural changes induced by the formyl group. rsc.org |
| Excision Process | TDG cleaves the N-glycosidic bond, removing the 5fC base and creating an AP site. wikipedia.org | This is the first step in a base excision repair pathway that restores an unmodified cytosine. taylorandfrancis.com |
| Substrate Specificity | TDG efficiently excises 5fC and 5caC but not 5mC or 5hmC. nih.govescholarship.org | The enzyme's activity is significantly higher for 5fC than for other substrates like G·T mismatches. nih.gov |
Interaction with TET Family Dioxygenases for Further Oxidation
The ten-eleven translocation (TET) family of dioxygenases (TET1, TET2, and TET3) are central to the formation of 5fC. amerigoscientific.com These enzymes catalyze the iterative oxidation of 5-methylcytosine (5mC). unc.edu The process begins with the conversion of 5mC to 5-hydroxymethylcytosine (5hmC), which is then further oxidized by TET enzymes to produce 5fC. nih.govwikipedia.orgnih.gov The TET enzymes can catalyze one final oxidation step, converting 5fC into 5-carboxylcytosine (5caC). nih.govbiologists.comnih.gov
This sequential oxidation is a crucial part of the active DNA demethylation pathway. nih.gov The generation of 5fC and 5caC by TET enzymes creates the necessary substrates for recognition and excision by TDG. biologists.comnih.gov The activity of TET enzymes is dependent on cofactors such as Fe(II) and α-ketoglutarate. wikipedia.org The presence and activity of TET enzymes are essential for establishing the landscape of 5fC across the genome, which is particularly dynamic during embryonic development and in specific cell types like embryonic stem cells and neurons. nih.govbohrium.com The genomic levels of 5fC can be modulated by either overexpressing or depleting TET proteins, confirming their direct role in its production. nih.gov
| Enzyme Family | Function | Reaction Pathway |
|---|---|---|
| TET Dioxygenases (TET1, TET2, TET3) | Catalyze the iterative oxidation of 5-methylcytosine and its derivatives. amerigoscientific.com | 5mC → 5hmC → 5fC → 5caC. nih.govwikipedia.orgnih.gov |
Binding of Specific Reader Proteins to 5fC-Containing DNA
Beyond its role as a demethylation intermediate, 5fC can also function as a distinct epigenetic mark by recruiting specific "reader" proteins. nih.gov These proteins can recognize and bind to 5fC, potentially mediating downstream biological effects. escholarship.org Proteomic screens have identified a number of proteins that show a strong binding preference for DNA containing 5fC. nih.govnih.gov
Among the identified 5fC readers are transcriptional regulators, including several members of the forkhead box (FOX) protein family (FOXK1, FOXK2, FOXP1, FOXP4, and FOXI3), and components of the NuRD (Nucleosome Remodeling and Deacetylase) complex. nih.gov The binding of these proteins suggests that 5fC may play a direct role in modulating transcription and chromatin structure. nih.gov The presence of 5fC has been associated with both active and poised genes, and its distribution is dependent on TDG. nih.gov
The identification of these reader proteins supports the hypothesis that 5fC is not merely a transient intermediate but can also act as a stable epigenetic signal. nih.gov However, it is noteworthy that while a number of putative 5fC binders have been identified through affinity purification methods, detailed biochemical characterization of many of these interactions is still ongoing. escholarship.orgnih.gov
| Protein/Complex | Function | Significance of Binding |
|---|---|---|
| Forkhead Box (FOX) Proteins | Transcriptional regulation. nih.gov | Suggests a direct role for 5fC in gene expression control. nih.gov |
| NuRD Complex Components | Chromatin remodeling and histone deacetylation. nih.gov | Links 5fC to the regulation of chromatin architecture. nih.gov |
| DNA Repair Factors (e.g., MPG) | DNA glycosylases involved in base excision repair. nih.gov | Highlights the recognition of 5fC as a modified base requiring processing. |
Role of 5 Formylcytosine in Rna Modifications
Identification and Prevalence of 5-Formylcytosine (B1664653) (f5C) on RNA (e.g., tRNA)
5-Formylcytosine (f5C), a modified nucleoside, has been identified as a component of various RNA molecules, playing a significant role in the epitranscriptome. nih.gov This modification is synthesized in the mitochondrial matrix by the sequential action of two enzymes: NSUN3, which first methylates a cytidine (B196190) to form 5-methylcytosine (B146107) (m5C), and ALKBH1, which then oxidizes the methyl group to a formyl group. nih.gov
The presence of f5C is particularly notable in transfer RNA (tRNA). It has been prominently identified at the wobble position (position 34) of mitochondrial tRNA for Methionine (mt-tRNAMet) in mammals. nih.govnsf.govnih.gov This modification is crucial for the correct decoding of unconventional AUA and AUU codons as methionine within the mitochondria. nih.govnsf.gov Besides mt-tRNAMet, f5C has also been found in cytosolic tRNA for Leucine (ct-tRNALeu). nih.gov
The prevalence of f5C on mt-tRNAMet is high in mammals, indicating its critical role in mitochondrial translation in these organisms. nih.govnsf.govnih.gov Studies using Malononitrile-Mediated Sequencing (Mal-Seq) have shown that mt-tRNAMet is fully modified with f5C in human HEK293T cells and exhibits modification levels of approximately 70-80% in various mouse tissues. nih.gov In contrast, this high-level modification appears to be lacking in lower eukaryotes. nih.govnsf.gov
While initially discovered in tRNA, there is growing evidence suggesting that f5C may be present in other types of RNA as well. princeton.eduresearchgate.net For instance, f5C has been detected in the total RNA of mammals and in polyA-enriched RNA fractions, hinting at its existence in messenger RNA (mRNA). nih.govprinceton.eduresearchgate.net Researchers have also identified new f5C sites in other tRNAs in HeLa and mouse embryonic stem cells. nih.gov The enzyme responsible for its formation, ALKBH1, has been found in the nucleus, which supports the possibility of f5C sites on non-mitochondrial RNAs. nih.gov
| RNA Type | Location of f5C | Organism/Cell Line | Prevalence/Stoichiometry |
| mt-tRNAMet | Wobble Position (C34) | Human (HEK293T cells) | Fully modified (100%) nih.gov |
| mt-tRNAMet | Wobble Position (C34) | Mouse (various tissues) | ~70-80% nih.gov |
| ct-tRNALeu | Not specified | Human | Present nih.gov |
| mRNA | Transcriptome-wide | Human, Yeast | Detected, distribution under study nih.govprinceton.edu |
| Various tRNAs | Not specified | Human (HeLa cells) | 13 new sites identified nih.gov |
| Various tRNAs | Not specified | Mouse (mESCs) | 11 new sites identified nih.gov |
Malononitrile-Mediated Sequencing (Mal-Seq) for f5C Mapping on RNA
To accurately identify and quantify 5-formylcytosine at single-nucleotide resolution across the transcriptome, a chemical sequencing method known as Malononitrile-Mediated Sequencing (Mal-Seq) has been developed. nih.govnsf.gov This technique provides a robust platform for characterizing the f5C epitranscriptome, overcoming the limitations of standard next-generation sequencing methods where f5C is read similarly to its unmodified cytosine counterpart. nih.gov
The Mal-Seq method is based on the selective and efficient chemical labeling of f5C residues with malononitrile (B47326). nih.govnih.gov This labeling reaction is mild and quantitative. nih.govnsf.gov The process generates a chemical adduct on the f5C base. During the subsequent reverse transcription and PCR amplification steps, this adduct is read as a thymine (B56734) (T) instead of a cytosine (C). nih.govnsf.gov
This specific C-to-T conversion serves as a distinct mutational signature that allows for the precise identification and quantification of f5C sites within an RNA sequence. nih.govnih.gov Research has demonstrated that the frequency of this C-to-T mutation correlates linearly with the level of f5C modification, for stoichiometries ranging from 5% to 100%. nsf.gov However, a limitation of this approach is that the conversion at f5C sites is partial, at around 50%, which can make the identification of low-stoichiometry f5C modifications (below 10%) challenging. nih.gov
Other methods for f5C detection have also been developed, such as f5C-seq, which involves the chemical reduction of f5C to dihydrouracil (B119008) (DHU). nih.gov DHU is then read as a uracil (B121893) (U) during reverse transcription, also providing a unique C-to-U signature for detection. nih.gov
Functional Implications of f5C in RNA Metabolism and Protein Translation
The modification of cytosine to 5-formylcytosine has significant functional consequences for RNA metabolism and, most notably, protein translation. The presence of f5C, particularly in the anticodon loop of tRNA, directly influences the decoding process at the ribosome.
In mammalian mitochondria, the genetic code deviates from the universal code, with AUA being translated as methionine instead of isoleucine. nih.gov The f5C modification at the wobble position (C34) of mt-tRNAMet is essential for this non-standard decoding. nih.gov The formyl group helps to stabilize a specific base pairing between the f5C in the tRNA's anticodon and the adenine (B156593) (A) of the AUA codon on the mRNA. nih.govresearchgate.net This ensures the correct incorporation of methionine, which is critical for the synthesis of mitochondrial proteins. nih.govresearchgate.net Studies have shown that the absence of f5C, due to the knockout of enzymes like NSUN3 or ALKBH1, leads to a significant reduction in mitochondrial protein synthesis and can impair the function of respiratory complexes. nih.govoup.com
The functional role of f5C extends to enhancing the efficiency of the translation elongation step for AUA codons, while having minimal effect on the translation of the standard AUG codon for methionine. nih.gov Beyond its role in decoding, f5C modification is also thought to contribute to the structural stability of tRNA molecules. researchgate.netnih.gov
The discovery of f5C in various RNA types, including mRNA, suggests that its functional implications may be broader than initially understood. princeton.edu Its presence in mRNA could potentially influence mRNA stability, metabolism, and the regulation of gene expression at the post-transcriptional level. princeton.eduoup.com The investigation into these broader roles is an active area of research, aiming to fully understand the impact of this epitranscriptomic mark on cellular processes. nih.gov
Advanced Methodological Considerations and Future Research Directions
Development of Next-Generation Sequencing Technologies for Genome-Wide 5fC Mapping
The accurate mapping of 5-formylcytosine (B1664653) (5fC) across the genome is crucial for understanding its biological functions. nih.gov Several next-generation sequencing (NGS) technologies have been developed to detect 5fC at single-base resolution, overcoming the challenges posed by its low abundance in most biological samples. nih.govmdpi.com
Early methods for genome-wide 5fC profiling included affinity-based pull-down assays using 5fC-specific antibodies or chemical probes. nih.gov However, these approaches are limited in resolution. To achieve base-resolution mapping, innovative techniques that distinguish 5fC from other cytosine modifications have been established.
One such method is reduced bisulfite sequencing (redBS-Seq) , which involves the selective chemical reduction of 5fC to 5-hydroxymethylcytosine (B124674) (5hmC) followed by standard bisulfite treatment. nih.gov This allows for the quantitative decoding of 5fC at single-base resolution. nih.gov Another approach, methylation-assisted bisulfite sequencing (MAB-Seq) , in conjunction with its variant caMAB-Seq , enables the simultaneous mapping of 5fC and 5-carboxylcytosine (5caC). creativebiomart.net These methods involve enzymatic protection of other cytosine forms, leaving 5fC and 5caC susceptible to bisulfite conversion. creativebiomart.net
Chemically assisted bisulfite sequencing methods have also been developed. fCAB-Seq (5fC chemically assisted bisulfite sequencing) and fC-Seal (5-formylcytosine selective chemical labeling) are two such techniques that provide high sensitivity and accuracy for genome-wide 5fC profiling. nih.govcd-genomics.com More recently, bisulfite-free methods like TAPS (TET-assisted pyridine (B92270) borane (B79455) sequencing) and its derivatives, such as pyridine borane sequencing (PS) , have emerged. ox.ac.uk These methods offer the advantage of preserving more of the DNA, leading to increased sensitivity and improved sequencing quality. ox.ac.uk
Table 1: Next-Generation Sequencing Technologies for Genome-Wide 5fC Mapping
| Technology | Principle | Resolution | Key Advantages |
|---|---|---|---|
| redBS-Seq | Selective chemical reduction of 5fC to 5hmC followed by bisulfite sequencing. nih.gov | Single-base | Quantitative analysis of 5fC. nih.gov |
| MAB-Seq/caMAB-Seq | Enzymatic protection of other cytosine modifications, leaving 5fC/5caC susceptible to bisulfite conversion. creativebiomart.net | Single-base | Simultaneous mapping of 5fC and 5caC. creativebiomart.net |
| fCAB-Seq | Chemically assisted bisulfite sequencing for 5fC detection. nih.gov | Single-base | High sensitivity for detecting 5fC. nih.gov |
| fC-Seal | 5fC-selective chemical labeling for enrichment and sequencing. nih.govcd-genomics.com | Genome-wide profiling | High sensitivity, suitable for low-abundance samples. cd-genomics.com |
| TAPS/PS | Bisulfite-free chemical conversion of cytosine modifications. ox.ac.uk | Single-base | Preserves DNA integrity, increases sensitivity and sequencing quality. ox.ac.uk |
Multi-Omics Approaches Integrating 5fC Data with Transcriptomics and Proteomics
The integration of multiple "omics" datasets provides a more comprehensive understanding of complex biological processes. cd-genomics.com Multi-omics approaches that combine 5fC data with transcriptomics (gene expression) and proteomics (protein expression) are poised to reveal the functional consequences of this epigenetic modification. abcam.comspringernature.com
By correlating the genome-wide distribution of 5fC with gene expression data from RNA-sequencing, researchers can investigate the role of 5fC in transcriptional regulation. Studies have shown that the enrichment of 5fC at promoter regions can be associated with active gene expression. nih.govresearchgate.net Integrating proteomics data can further elucidate the downstream effects of 5fC-mediated gene regulation by identifying changes in protein abundance.
Mass spectrometry-based proteomics has been used to identify proteins that preferentially bind to 5fC, suggesting that 5fC may act as a distinct epigenetic mark with its own set of "reader" proteins. nih.gov These readers can include transcriptional regulators, DNA repair factors, and chromatin remodeling proteins. nih.gov The integration of 5fC maps with proteomic data on these binding proteins can help to unravel the molecular mechanisms through which 5fC influences cellular processes.
Investigation of 5fC in Non-Mammalian Systems and Broader Biological Contexts
While much of the initial research on 5fC has focused on mammalian systems, its presence and function in other organisms are of growing interest. Investigating 5fC in non-mammalian systems can provide insights into the evolutionary conservation and diversification of its roles.
Recent studies have demonstrated the presence and functional importance of 5fC in the early development of Xenopus (frog) embryos. nih.gov In this context, 5fC appears to play an active role in gene regulation during zygotic genome activation. nih.gov The enrichment of 5fC at specific genomic loci, such as tRNA genes, suggests a role in regulating the transcriptional machinery. nih.gov The investigation of 5fC in other non-mammalian model organisms, such as plants and insects, will be crucial to understanding its broader biological significance.
Elucidation of Unknown Mechanisms Beyond TDG for 5fC Removal
The primary mechanism for the removal of 5fC in mammals involves its excision by thymine-DNA glycosylase (TDG), followed by base excision repair (BER). nih.govnih.gov However, the existence of alternative or complementary removal pathways is an active area of investigation.
While TDG is efficient at excising 5fC, some studies have suggested the possibility of TDG-independent mechanisms. chinesechemsoc.org For the related modification 5-carboxylcytosine (5caC), a direct decarboxylation pathway has been proposed, which would convert 5caC back to cytosine without the need for base excision. chinesechemsoc.org It is conceivable that a similar direct deformylation mechanism could exist for 5fC, although this remains to be definitively proven in vivo. The exploration of other DNA repair pathways, such as nucleotide excision repair or non-canonical mismatch repair, may also reveal alternative routes for 5fC processing. researchgate.net
Integration of Structural, Biophysical, and Cellular Data to Fully Define 5fC Functionality
A complete understanding of 5fC's biological role requires the integration of data from multiple levels of analysis, from its atomic structure to its cellular consequences. Biophysical and structural studies have revealed that the presence of 5fC can alter the structure and stability of the DNA double helix. nih.govcam.ac.uk The formyl group of 5fC can influence DNA conformation, potentially affecting its interactions with proteins. nih.govcam.ac.uk
Furthermore, the aldehyde group of 5fC is chemically reactive and can form reversible covalent bonds (Schiff bases) with lysine (B10760008) residues of nearby proteins, such as histones. nih.gov These DNA-protein cross-links could have significant implications for chromatin structure and function, including transcription and DNA replication. nih.govoup.com
By combining structural data from techniques like X-ray crystallography and NMR spectroscopy with biophysical measurements of DNA stability and flexibility, and cellular data on 5fC's genomic location and its impact on gene expression and protein interactions, a comprehensive model of 5fC functionality can be constructed. This integrated approach will be essential to fully define the multifaceted roles of this intriguing epigenetic modification.
Q & A
Basic Research Questions
Q. What is the role of 5-Formylcytosine (5fC) in epigenetic regulation, and how does isotopic labeling with 13C and 15N2 enhance its study?
- 5fC is an oxidative derivative of 5-methylcytosine (5mC) generated by TET enzymes during active DNA demethylation. Isotopic labeling (13C,15N2) enables precise tracking of 5fC dynamics in DNA/RNA using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR). This labeling minimizes background noise in detection and allows quantification of turnover rates in cellular contexts .
Q. What experimental methods are standard for synthesizing and characterizing 5-Formylcytosine-13C,15N2?
- Synthesis involves introducing 13C and 15N2 isotopes during chemical oxidation of 5-methylcytosine or via enzymatic pathways using TET proteins. Characterization requires:
- NMR : To confirm isotopic incorporation and structural integrity .
- LC-MS/MS : For quantification and detection of low-abundance 5fC in complex biological matrices .
- X-ray crystallography : To resolve base-pairing specificity and structural perturbations in RNA/DNA duplexes .
Q. How does this compound facilitate studies on RNA epigenetics?
- In RNA, 5fC enhances duplex stability and base-pairing specificity. Isotopic labeling allows researchers to distinguish endogenous 5fC from background modifications in RNA sequencing or pull-down assays. For example, isotope-labeled 5fC in tRNA can be traced to study its role in mitochondrial translation or stress response .
Advanced Research Questions
Q. How can researchers validate the purity of commercial 15N2 gas stocks to avoid contamination in nitrogen fixation or isotopic labeling experiments?
- Commercial 15N2 gas often contains contaminants like 15N-ammonium or nitrate, which skew nitrogen fixation rate calculations. Mitigation strategies include:
- Pre-testing gas purity : Use gas chromatography coupled with MS (GC-MS) to detect contaminants .
- Calibration curves : Compare results with 14N2 controls and validate using isotope-labeled ammonium chloride (15NH4Cl) standards .
- Dissolution methods : Pre-dissolve 15N2 in degassed solvents to minimize atmospheric contamination .
Q. What methodological challenges arise when quantifying this compound in complex biological samples, and how can they be resolved?
- Challenges include low abundance, matrix interference, and oxidation artifacts. Solutions involve:
- Immunoprecipitation : Enrich 5fC using antibodies before MS analysis.
- Chemical derivatization : Enhance detection sensitivity by tagging 5fC with reactive probes (e.g., O-ethylhydroxylamine) .
- Cross-platform validation : Combine NMR (for structural confirmation) with LC-MS (for quantification) to resolve discrepancies .
Q. How do oxidation artifacts impact the interpretation of 5fC dynamics, and what controls are essential in experimental design?
- Artifactual oxidation of 5mC to 5fC during DNA/RNA extraction can lead to false positives. Critical controls include:
- Reduction agents : Add sodium borohydride (NaBH4) to stabilize 5fC and prevent further oxidation .
- Isotope dilution : Spike samples with synthetic 5fC-13C,15N2 as an internal standard to correct for recovery variations .
Q. What are the implications of 5fC’s base-pairing specificity for CRISPR/Cas9 or base-editing technologies?
- 5fC’s intra-residue hydrogen bonding (N4-amino to 5-formyl group) stabilizes RNA/DNA duplexes, potentially interfering with guide RNA-target DNA hybridization. Researchers must optimize editing conditions (e.g., pH, ionic strength) to account for 5fC’s structural effects .
Methodological Best Practices
- For isotope tracing : Use time-course experiments to distinguish 5fC turnover from de novo synthesis .
- For contamination checks : Include negative controls (e.g., 14N2 gas or unlabeled 5fC) in every experimental batch .
- For data reproducibility : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles by publishing raw MS/NMR datasets in public repositories .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
